
Balanol
概要
説明
Balanol is a potent fungal secondary metabolite first isolated from Verticillium balanoides and later identified in Tolypocladium ophioglossoides (syn. Cordyceps ophioglossoides) as ophiocordin . Structurally, this compound comprises a benzophenone domain linked to a hexahydroazepine ring via ester and amide bonds, mimicking ATP to competitively inhibit protein kinase C (PKC) and protein kinase A (PKA) with nanomolar potency . Its unique ATP-mimetic structure allows it to occupy the adenine, ribose, and triphosphate subsites of PKC, making it more potent than staurosporine, a well-known kinase inhibitor .
This compound’s biosynthesis in T. ophioglossoides involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster (bln), regulated by the Zn²Cys6 transcription factor BlnR . Overexpression of blnR in engineered strains (blnROE) significantly upregulated bln cluster genes, enabling gram-level production (2,187.39 mg/L) through optimized fermentation conditions (e.g., 100 g/L sucrose, pH 4.9) .
準備方法
合成経路と反応条件: バランロールは、ベンゾフェノン、ヘキサヒドロアゼパン、および4-ヒドロキシベンゾイル部分のカップリングを含む一連の化学反応によって合成することができます。 ベンゾフェノンとヘキサヒドロアゼパン部分はエステル結合によって結合し、アゼパンとベンゾイル部分はアミド結合によって結合します 。合成経路には、官能基の保護と脱保護、カップリング反応、精製プロセスなど、複数のステップが含まれます。
工業生産方法: バランロールの工業生産には、Tolypocladium ophioglossoides菌を用いた発酵条件の最適化が含まれます。 バランロール生合成を正に調節するクラスター位置調節遺伝子blnRの過剰発現によって、生産量を増やすことができます 。 最適化された培地と発酵条件により、グラムレベルのバランロールを生産できます .
化学反応の分析
反応の種類: バランロールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、特定のタンパク質キナーゼに対するバランロールの結合親和性と選択性を高めるために、バランロールの分子構造を修飾するために不可欠です。
一般的な試薬と条件: バランロールの化学反応で使用される一般的な試薬には、酸化剤、還元剤、置換反応用の求核剤が含まれます。反応条件は、通常、目的の化学的変換を確実にするために、制御された温度、pHレベル、および溶媒系を伴います。
主な生成物: バランロールの化学反応によって生成される主な生成物には、そのアナログと誘導体が含まれ、これらは薬理学的特性と特定のキナーゼに対する選択性を改善するように設計されています .
科学研究への応用
バランロールは、化学、生物学、医学、産業の分野において、特に多くの科学研究への応用があります。 これは、タンパク質キナーゼC(PKC)およびタンパク質キナーゼA(PKA)の強力なATP競合的阻害剤として使用されており、シグナル伝達経路とキナーゼ関連疾患の研究に役立ちます 。 バランロールとそのアナログは、キナーゼ阻害における選択性とタンパク質の柔軟性の役割を調べるためにも使用されています 。
科学的研究の応用
Inhibition of Protein Kinase C
Balanol's primary application is in the inhibition of PKC, particularly the PKCε isozyme, which is often implicated in cancer progression. Research has demonstrated that selective inhibition of PKCε can provide a therapeutic advantage in treating various cancers.
- Case Study: Fluorinated this compound Analogues
Recent studies have focused on synthesizing fluorinated analogues of this compound to enhance selectivity towards PKCε. These analogues show improved binding affinity and selectivity due to stereospecific fluorination at specific positions on the molecule. For instance, a study highlighted that a C5(S)-fluorinated this compound analogue exhibited significantly better selectivity for PKCε compared to other PKC isozymes .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound structure influence its inhibitory activity and selectivity:
- Key Findings
- Charge States : The charge states of this compound and its analogues play a crucial role in their binding interactions with PKA and PKCε. Understanding these charge states through molecular dynamics (MD) simulations has been vital for rational drug design .
- Molecular Docking : Molecular docking studies have provided insights into the binding modes of this compound and its analogues within the ATP-binding sites of kinases, revealing how structural modifications can enhance selectivity .
Table: Summary of this compound Analogues and Their Selectivity
Analogue | Modification | Target Kinase | Selectivity | Binding Affinity |
---|---|---|---|---|
This compound | None | PKA, PKC | Non-selective | Baseline |
C5(S)-Fluorinated this compound | Fluorination at C5 | PKCε | Improved | Higher than baseline |
Other Fluorinated Analogs | Various fluorinations | Various PKCs | Variable | Depends on structure |
Computational Studies
The use of computational methods such as MD simulations has been pivotal in understanding the dynamics of this compound binding and the effects of structural modifications. These studies have shown that:
作用機序
バランロールは、セリン/スレオニンキナーゼ、特にタンパク質キナーゼA(PKA)およびタンパク質キナーゼC(PKC)のATP結合部位に結合することによって、その効果を発揮します 。 バランロールがこれらのキナーゼに結合すると、その活性が阻害され、シグナル伝達経路に関与する標的タンパク質のリン酸化が阻害されます 。 バランロールの分子標的は、PKAとPKCの触媒サブユニットであり、その結合機構には、ATP結合部位の重要なアミノ酸残基との相互作用が含まれます .
類似化合物の比較
バランロールは、他のキナーゼ阻害剤と比較して、その構造と結合特性がユニークです。 類似した化合物には、スタウロスポリン、アゼピノスタチン、およびオフィオコルジンがあります 。 スタウロスポリンは、幅広い特異性を備えたよく知られたキナーゼ阻害剤ですが、バランロールはPKAとPKCに対してより高い選択性を示します 。 アゼピノスタチンとオフィオコルジンは、構造的にバランロールと関連していますが、結合パターンと結合親和性が異なります 。 バランロールのユニークな構造により、ATP結合部位との異なる相互作用が可能になり、キナーゼ阻害の研究と選択的阻害剤の開発のための貴重なツールとなっています .
類似化合物との比較
Structural and Functional Analogues
Balanol belongs to a class of ATP-competitive kinase inhibitors. Key analogues and their properties are summarized below:
Table 1: Comparison of this compound and Similar Kinase Inhibitors
Key Comparative Insights
Natural Analogues
- Staurosporine: While effective against PKC (IC50 ~10–100 nM), staurosporine lacks selectivity due to its broad kinase inhibition. This compound’s ATP-mimetic structure confers higher specificity for PKC and PKA .
- Ophiocordin: Structurally identical to this compound but derived from T. ophioglossoides, highlighting fungal biosynthetic diversity .
Mechanistic and Selectivity Studies
- ATP Binding Mimicry: Crystal structures of this compound-PKA/PKC complexes reveal its extended conformation occupying the adenine (benzamide), ribose (azepane), and triphosphate (benzophenone) subsites . This contrasts with staurosporine, which binds noncompetitively .
- Selectivity Drivers: this compound’s selectivity for PKCε over other PKC isozymes (e.g., PKCδ) stems from dynamic differences in kinase domain flexibility, as shown by molecular dynamics simulations . Takeda compounds achieve GRK2 selectivity via reduced hydrogen bonding (only two interactions vs. This compound’s six), minimizing off-target effects .
Production Optimization
- Biosynthetic Engineering: Overexpression of blnR in T. ophioglossoides increased this compound titers by ~3-fold (2,187.39 mg/L) in 15-L fermenters using response surface methodology (RSM)-optimized media .
- Fermentation Parameters : Key variables include sucrose (100 g/L), pH (4.9), and polypeptone (13.6 g/L), with dissolved oxygen maintained at 30% .
Therapeutic Potential
This compound’s inhibition of PKC, implicated in cancer and neurodegenerative diseases, has driven analogue development:
- PKCε-Selective Inhibitors: Fluorinated this compound (1c) shows promise in targeting PKCε-overexpressing cancers .
- GRK2 Inhibitors : Takeda 101/103A are candidates for heart failure treatment via GRK2 suppression .
生物活性
Balanol, a fungal metabolite derived from Verticillium balanoides, has garnered significant attention due to its potent inhibitory effects on serine/threonine kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC). This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
This compound functions primarily as an ATP-competitive inhibitor of PKA and PKC. By binding to the ATP-binding site within the catalytic domain of these kinases, this compound prevents the phosphorylation of target substrates, which is essential for the activation of various signaling pathways involved in cell growth and differentiation. The binding affinity of this compound is notably high, with an inhibition constant () reported as low as 4 nM for PKA and varying between 1.6 nM to 742 nM across different PKC isoforms .
Binding Characteristics
The binding mechanism is characterized by nonpolar interactions rather than hydrogen bonding. This compound's structure includes two benzophenone rings that interact with the glycine-rich loop of the kinase, facilitating a rearrangement of catalytic side chains that enhances its inhibitory effect . The flexibility of this compound allows it to adapt to different protein microenvironments, contributing to its selectivity among various kinases.
Structure-Activity Relationships (SAR)
Extensive research has focused on modifying this compound's chemical structure to improve its selectivity and potency. Key findings include:
- Analog Synthesis : Numerous congeners have been synthesized to study the impact of structural modifications on kinase binding. For example, the removal of a hydroxyl group from the benzophenone ring significantly increases selectivity for PKA over PKC .
- Fluorination Effects : Recent studies have shown that introducing fluorine atoms into the this compound structure can enhance selectivity for specific PKC isoforms, particularly PKCε. This modification alters the charge states and binding dynamics within the ATP site .
Modification | Effect on Binding |
---|---|
Hydroxyl group removal | Increased selectivity for PKA |
Fluorination | Improved selectivity for PKCε |
Benzophenone ring flexibility | Enhanced adaptability to kinase environments |
Biological Implications
This compound's ability to inhibit PKA and PKC has significant implications in oncology. PKA is often implicated in tumor promotion, while PKC isoforms can act as either tumor promoters or suppressors depending on the context . Thus, targeting these kinases with this compound or its analogs presents a potential therapeutic strategy in cancer treatment.
Case Studies
- Inhibition Profiles : A study demonstrated that this compound exhibited a potent inhibitory effect on cGMP-dependent protein kinase (PKG), PKA, and various PKC isoforms, with values reflecting its strong competitive inhibition .
- Therapeutic Potential : Research indicates that modifications to enhance selectivity towards specific PKC isoforms could lead to new anticancer drugs that minimize side effects associated with broader kinase inhibition .
Future Directions
Ongoing research aims to further elucidate the precise mechanisms by which this compound and its analogs interact with target kinases. Advanced computational methods such as molecular dynamics simulations are being employed to predict binding affinities and optimize ligand design based on charge states and structural flexibility . The ultimate goal is to develop highly selective inhibitors that can be utilized in clinical settings for targeted cancer therapies.
Q & A
Basic Research Questions
Q. What experimental design strategies are effective for optimizing Balanol production in fungal systems?
- Methodological Answer : A Plackett-Burman experimental design can screen critical variables influencing this compound yield. Variables such as carbon/nitrogen sources, pH, and aeration levels are tested at ±1 levels, with this compound concentration as the response metric. For instance, in Tolypocladium ophioglossoides, optimizing variables like glucose (carbon) and ammonium nitrate (nitrogen) increased yields to >1,200 mg/L . Statistical tools like ANOVA identify significant factors, followed by response surface methodology (RSM) for fine-tuning.
Q. How can stereochemical challenges in synthesizing this compound’s benzophenone precursor be addressed?
- Methodological Answer : Stereochemical hurdles in the benzophenone moiety arise from tetra-ortho-substitution. Ortho-lithiation of 3,5-dimethoxytoluene followed by aldehyde coupling and oxidation generates the benzophenone core with regioselectivity . Computational modeling (e.g., DFT) predicts steric clashes, guiding protective group strategies (e.g., tert-butyldimethylsilyl) to stabilize intermediates.
Q. What computational approaches predict this compound’s binding affinity to protein kinase A (PKA)?
- Methodological Answer : Molecular dynamics (MD) simulations (50–100 ns trajectories) and MM/GBSA free-energy calculations quantify binding interactions. Key residues (e.g., Asp184, Lys72) form hydrogen bonds with this compound’s hydroxyl and carboxylate groups. Docking studies (AutoDock Vina) validate binding poses against PKA’s ATP pocket (PDB: 1BX6), with RMSD <2 Å indicating high accuracy .
Advanced Research Questions
Q. How do charge states of fluorinated this compound analogues influence kinase selectivity?
- Methodological Answer : Fluorination alters pKa values of functional groups (e.g., azepane NH, phenolic OH), modulating charge states. MD simulations reveal that 5-fluoro substitution on the azepane ring stabilizes a protonated NH, enhancing interactions with PKCε’s Ile406 (vs. PKA’s Thr88). MM/GBSA calculations show ΔΔG >2 kcal/mol favoring PKCε binding, correlating with experimental IC₅₀ shifts (e.g., 7 nM vs. 5 µM for PKA) .
Q. What biosynthetic pathways produce this compound in Tolypocladium ophioglossoides?
- Methodological Answer : Genome mining identified the bln cluster, combining polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways. PKS modules generate the benzophenone core via malonyl-CoA elongation, while NRPS assembles the azepane ring from serine-derived precursors. Gene disruption (e.g., blnA KO) blocks benzophenone production, confirmed by LC-MS metabolite profiling .
Q. Why does ester replacement in this compound analogues improve metabolic stability?
- Methodological Answer : Serum esterases rapidly hydrolyze this compound’s labile ester bonds. Replacing esters with amides (e.g., in compound N46) increases half-life from <1 hr to >24 hr in human plasma. Docking studies show retained binding via conserved hydrogen bonds (e.g., benzamide-OH with PKA’s Gly50), while LogP calculations (ChemAxon) confirm improved lipophilicity (ΔLogP +1.2) .
Q. How can convergent synthesis strategies streamline access to this compound analogues?
- Methodological Answer : Fragment coupling unifies benzophenone and azepane precursors. For example, esterification of carboxylic acid 5 (benzophenone fragment) with allylic alcohol 6 (azepane fragment) yields this compound precursor 4 . Asymmetric hydrogenation (Ru-BINAP catalyst) ensures >95% ee for the azepane core, while Pd-mediated deprotection retains stereochemistry .
Q. What structural modifications enhance this compound’s selectivity for PKC isozymes?
- Methodological Answer : Substituent mapping via X-ray crystallography (e.g., PKA-Balanol complex, PDB: 1BX6) identifies selectivity hotspots. Adding a propoxy group to the benzophenone’s C6 position increases hydrophobic contact with PKCε’s Val355, reducing PKA affinity by 700-fold. SAR studies show IC₅₀ shifts from 10 nM (PKCε) to 7 µM (PKA) .
特性
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-19-2 | |
Record name | (-)-Balanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。